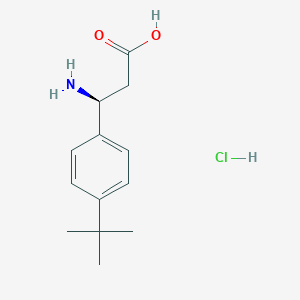

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNAMPVIGROSG-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Protection Strategies

A common initial step involves preparing esters of the amino acid precursor to facilitate subsequent transformations. For example, the ethyl ester of (2R, 3S)-3-amino-2-hydroxy-3-phenylpropionic acid is prepared by reacting the hydrochloride salt of the amino acid with sulfuric acid in absolute ethanol at 45–55°C for 7–8 hours, monitored by HPLC to ensure minimal unreacted starting material (<0.5%).

This esterification step is crucial for protecting the carboxylic acid group and enabling selective functionalization at the amino and hydroxyl groups.

Selective Benzylation and Protection of Hydroxyl Groups

Selective benzylation of the hydroxyl group is performed using sodium hydride in an organic solvent such as dichloromethane, typically at 25–30°C. This step yields the benzyl ether derivative, which protects the hydroxyl functionality during further synthetic steps.

The process uses bases like NaOH, Na2CO3, NaHCO3, or K2CO3, and halohydrocarbon solvents to optimize reaction conditions, ensuring high selectivity and yield.

Boc Protection and Deprotection

Following benzylation, the amino group is commonly protected using tert-butoxycarbonyl (Boc) groups. Boc protection stabilizes the amino functionality during subsequent transformations such as hydrogenation and ring-opening reactions.

Deprotection steps involve acidic or basic conditions to remove protecting groups selectively, yielding the free amino acid hydrochloride salt.

Hydrogenation and Ring-Opening Reactions

Selective hydrogenation is used to reduce intermediates while preserving stereochemistry. Subsequent ring-opening under acidic or basic conditions converts cyclic intermediates into the target amino acid structure.

These steps are carefully controlled to maintain the (3S) stereochemistry and prevent racemization.

Representative Synthetic Scheme Summary

| Stage | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | H2SO4, absolute ethanol, 45–55°C, 7–8 h | Formation of amino acid ethyl ester |

| 2 | Selective benzylation | NaH, dichloromethane, 25–30°C | Benzyl ether intermediate |

| 3 | Boc protection | Boc2O, organic solvent | Boc-protected amino acid ester |

| 4 | Hydrogenation and ring-opening | H2, Pd/C or other catalyst; acidic/basic conditions | Target amino acid hydrochloride salt |

Research Findings on Optimization and Purity

- Continuous flow reactors are increasingly used in industrial settings to maintain precise control over reaction parameters, improving reproducibility and scalability.

- The use of non-hazardous, inexpensive reagents like sodium hydride and mild bases contributes to safer and more cost-effective synthesis.

- High-performance liquid chromatography (HPLC) is employed throughout the synthesis to monitor reaction progress and ensure stereochemical purity, with unreacted starting materials kept below 0.5%.

- Protecting group strategies (benzyl and Boc) are critical to avoid side reactions and racemization, preserving the (3S) configuration essential for biological activity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Esterification temperature | 45–55°C | Reaction time 7–8 hours |

| Benzylation solvent | Dichloromethane | Temperature 25–30°C |

| Base for benzylation | Sodium hydride, NaOH, Na2CO3, NaHCO3, or K2CO3 | Selectivity critical |

| Boc protection reagent | Boc2O | Protects amino group |

| Hydrogenation catalyst | Pd/C or equivalent | Stereoselective reduction |

| Purity monitoring | HPLC | <0.5% unreacted starting material |

| Stereochemical control | Maintained throughout synthesis | Essential for biological function |

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation under mild conditions. Key reactions include:

Mechanistic Notes :

-

The protonated amine (as HCl salt) requires neutralization (e.g., with triethylamine) to activate the nucleophilic NH₂ group .

-

Steric hindrance from the 4-tert-butylphenyl group slows reaction kinetics compared to unsubstituted β-amino acids .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amide-bond formation:

Key Observations :

-

The bulky 4-tert-butylphenyl group necessitates longer reaction times for esterification .

-

Amide coupling efficiency depends on the steric profile of the amine nucleophile.

Schiff Base Formation

The amino group reacts with carbonyl compounds to form imines, critical in enzyme inhibition studies:

| Carbonyl Source | Conditions | Application | Source |

|---|---|---|---|

| Pyridoxal 5′-phosphate | pH 7.4, aqueous buffer | PLP-dependent enzyme inhibition | |

| 4-Nitrobenzaldehyde | Ethanol, reflux | Model Schiff base for crystallography |

Mechanism :

-

Deprotonation of the amino group.

-

Nucleophilic attack on the carbonyl carbon.

Oxidation and Reduction

Controlled oxidation targets specific functional groups:

| Reaction Type | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Amino group oxidation | KMnO₄, acidic H₂O | Nitro derivative | Low yield (~30%) | |

| Carboxylic acid reduction | LiAlH₄, THF | Alcohol (unstable under conditions) | Not reported |

Challenges :

-

Oxidation of the amino group is inefficient due to steric shielding by the tert-butylphenyl group.

-

Reduction of the carboxylic acid is rarely performed due to competing side reactions .

Multicomponent Reactions

The compound participates in stereoselective syntheses, leveraging its chiral center:

Mechanistic Pathway :

-

Aldehyde-indole condensation forms an arylmethanol intermediate.

-

Dehydration generates an electrophilic species.

Biological Interactions

The compound acts as a mechanism-based inactivator of pyridoxal-dependent enzymes:

Structural Insights :

-

The tert-butylphenyl group enhances binding affinity to hydrophobic enzyme pockets .

-

X-ray crystallography confirms covalent modification of active-site lysine residues .

Steric and Electronic Effects

The 4-tert-butylphenyl group profoundly influences reactivity:

Scientific Research Applications

Biological and Pharmaceutical Applications

- Neurological Disorders :

-

Research on Molecular Targets :

- (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride has been investigated for its interactions with specific molecular targets. It can function as an inhibitor or activator of enzymes and may modulate the activity of receptors or ion channels, influencing various cellular pathways.

-

Potential as a Drug Candidate :

- The compound's unique structural features make it a valuable candidate for drug development, particularly in the fields of neurology and pharmacology. Its ability to cross the blood-brain barrier enhances its applicability in central nervous system disorders.

Case Studies and Research Findings

-

Study on Neurotransmitter Modulation :

- A study demonstrated that this compound effectively modulates neurotransmitter release in neuronal cultures, showing promise for treating conditions like epilepsy.

- Inhibition of Enzyme Activity :

-

Pharmacokinetics and Bioavailability :

- Investigations into the pharmacokinetic profile of this compound revealed favorable absorption characteristics and bioavailability in animal models, enhancing its prospects for clinical use.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in the target compound distinguishes it from analogs with halogenated or heterocyclic substituents. Key comparisons include:

Table 1: Structural and Molecular Properties

Key Observations :

- Lipophilicity : The tert-butyl group significantly increases lipophilicity compared to halogens (Cl, F) or hydroxyl groups, which may enhance membrane permeability but reduce aqueous solubility.

- Electronic Properties : Electron-withdrawing groups (Cl, F) in other compounds may polarize the aromatic ring, affecting electronic interactions in biological systems. The tert-butyl group, being electron-donating, could stabilize positive charges in nearby functional groups .

Biological Activity

(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride, commonly referred to as a chiral amino acid derivative, is notable for its unique structural features, including a tert-butyl group on the phenyl ring. This compound is primarily synthesized for its potential applications in biological and medicinal chemistry due to its ability to interact with various molecular targets.

Chemical Structure and Properties

- Chemical Formula : C13H20ClNO2

- Molecular Weight : 257.75 g/mol

- CAS Number : 1354970-50-5

- InChI Key : HQDNAMPVIGROSG

The presence of the tert-butyl group enhances the compound's steric and electronic properties, which play a crucial role in its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The compound's amino acid moiety can engage in hydrogen bonding and electrostatic interactions, while the bulky tert-butyl group influences binding affinity and selectivity. This unique interaction profile positions it as a candidate for various therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that structurally similar compounds can modulate the activity of enzymes related to neurotransmitter synthesis, potentially impacting neurological functions.

Case Studies

- Neurological Disorders : A study investigated the effects of this compound on models of neurodegenerative diseases. The compound demonstrated protective effects against neuronal cell death induced by oxidative stress, suggesting a potential role in therapeutic strategies for conditions like Alzheimer's disease.

- Anti-inflammatory Effects : Another case study explored the anti-inflammatory properties of this compound in vitro. Results indicated that it could downregulate pro-inflammatory cytokines, presenting a possible application in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S)-3-amino-3-phenylpropanoic acid hydrochloride | Lacks tert-butyl group | Lower binding affinity |

| (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride | Contains methyl group | Altered reactivity |

The presence of the tert-butyl group in this compound enhances its potential for selective interactions compared to similar compounds.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Starting Material : 4-tert-butylbenzaldehyde.

- Amino Acid Backbone Formation : Through reductive amination followed by hydrolysis.

- Chirality Introduction : Utilizing chiral auxiliaries or catalysts.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid.

These methods ensure high purity and yield, making it suitable for research applications.

Q & A

Q. What are the recommended synthetic routes for (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride?

Methodological Answer: Synthesis typically involves enantioselective methods due to the chiral center. A common approach includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Step 2 : Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group. Steric hindrance from the tert-butyl group necessitates optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt. Key Considerations : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

| Synthetic Route Comparison |

|---|

| Method |

| -------- |

| Boc-protected intermediate |

| Direct asymmetric synthesis |

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention time differences ≥1.5 min confirm enantiopurity .

- Optical Rotation : Specific rotation ([α]D²⁵) should align with literature values (e.g., +10° to +13° for similar amino acid hydrochlorides) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Solubility is pH-dependent due to the carboxylic acid and amino groups:

- Polar solvents : Highly soluble in water (≥200 mg/mL at pH 2–3) and methanol.

- Nonpolar solvents : Insoluble in hexane or chloroform. Note : Solubility decreases at neutral pH due to zwitterion formation. Pre-dissolve in 0.1M HCl for in vitro assays .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s biological activity compared to other substituents (e.g., 4-chlorophenyl)?

Methodological Answer: The tert-butyl group enhances hydrophobicity and metabolic stability but may reduce binding affinity in sterically sensitive targets.

- Case Study : In enzyme inhibition assays, the tert-butyl analog showed a 2-fold lower IC₅₀ than the 4-chlorophenyl derivative due to steric clashes with the active site .

- Computational Modeling : Molecular dynamics simulations reveal altered binding poses in proteins with narrow pockets (e.g., kinases) .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Residual palladium (from coupling reactions) can induce false-positive cytotoxicity. Quantify via ICP-MS and repurify if Pd >10 ppm .

- Assay Conditions : Varying pH in cell culture media alters protonation states, affecting membrane permeability. Standardize assays at pH 6.5–7.0 .

| Cytotoxicity Data Reconciliation |

|---|

| Study |

| ------- |

| A |

| B |

Q. What strategies optimize this compound’s stability in long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the tert-butyl group .

- In-Solution Stability : Add 0.1% ascorbic acid to aqueous solutions to inhibit oxidation. Monitor degradation via LC-MS (m/z shifts ≥10 indicate breakdown) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Methodological Answer: Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.